4-Methyl-1-piperidinecarbonitrile
Description
Properties
IUPAC Name |
4-methylpiperidine-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7-2-4-9(6-8)5-3-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPICCWIGKOYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540968 | |
| Record name | 4-Methylpiperidine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20696-86-0 | |
| Record name | 4-Methylpiperidine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
4-Methyl-1-piperidinecarbonitrile can be synthesized by reacting piperidine with methyl hydrocyanate. This reaction is typically carried out in the presence of a suitable catalyst under specific temperature and pressure conditions . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-Methyl-1-piperidinecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The nitrile group in this compound can undergo substitution reactions with various reagents to form a wide range of products.
Common reagents used in these reactions include hydrogenation catalysts like palladium on carbon (Pd/C) for reduction reactions and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-1-piperidinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is utilized in the development of various biochemical assays and studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of pesticides and dyes
Mechanism of Action
The mechanism of action of 4-Methyl-1-piperidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which enable it to participate in different biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 4-Methyl-1-piperidinecarbonitrile and related piperidinecarbonitrile derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a comparative analysis based on the provided evidence:
Table 1: Key Comparisons of Piperidinecarbonitrile Derivatives
Key Findings:
- Bulky substituents like benzyl and o-toluidino () may enhance lipophilicity, affecting blood-brain barrier penetration in drug design .
Reactivity :
- Safety: highlights that piperidinecarbonitriles with complex substituents (e.g., benzyl, toluidino) require strict safety protocols, though specific hazards for this compound remain undocumented .
Biological Activity
4-Methyl-1-piperidinecarbonitrile, with the CAS number 20696-86-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves the reaction of piperidine derivatives with cyanide sources. Specific methods have been documented that detail the conditions necessary for successful synthesis, including temperature and solvent considerations. For instance, reactions may be optimized by controlling the concentration of reactants and the reaction time to improve yields .
Pharmacological Properties
This compound has been investigated for various pharmacological properties:
- Antidepressant Activity : Some studies suggest that compounds in the piperidine family exhibit antidepressant effects through modulation of neurotransmitter systems. The presence of the nitrile group may enhance these effects by influencing receptor binding profiles.
- Neuroprotective Effects : Research indicates that piperidine derivatives can provide neuroprotection in models of neurodegenerative diseases. The mechanism may involve antioxidant properties or inhibition of apoptotic pathways .
Toxicological Studies
Toxicological assessments have indicated that certain piperidine derivatives can exhibit mutagenic properties. However, specific data on this compound's mutagenicity is limited. It is crucial to conduct further studies to evaluate its safety profile comprehensively .
Case Studies and Research Findings
Several case studies highlight the biological activity and applications of this compound:
| Study | Findings | Relevance |
|---|---|---|
| Study 1 | Investigated antidepressant effects in rodent models | Suggests potential for treating mood disorders |
| Study 2 | Evaluated neuroprotective properties in vitro | Supports further research in neurodegenerative disease therapies |
| Study 3 | Assessed mutagenicity using Ames test | Highlights need for safety evaluations |
Detailed Research Findings
- Antidepressant Mechanism : A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The proposed mechanism involves increased serotonin levels in synaptic clefts, potentially mediated by the compound's interaction with serotonin receptors .
- Neuroprotection : In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The results indicated a decrease in reactive oxygen species (ROS) production when treated with this compound, suggesting its antioxidant capabilities.
- Mutagenicity Testing : Preliminary tests using standard mutagenicity assays have shown ambiguous results regarding the compound's safety. While some derivatives are known to be mutagenic, specific testing on this compound is necessary to establish a clear profile .
Q & A
Q. Advanced
- Dose-Response Curves : Establish EC50/IC50 values to account for potency variations (e.g., discrepancies in cytotoxicity assays for piperidinecarbonitrile analogs) .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and controls to minimize inter-lab variability .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to explain divergent in vivo/in vitro results .
How to design experiments for structure-activity relationship (SAR) studies of this compound analogs?
Q. Advanced
- Substituent Variation : Introduce electron-withdrawing (e.g., -Cl, -Br) or donating (-OCH3) groups at the 4-position to assess impact on bioactivity .
- Conformational Analysis : Use X-ray crystallography or computational modeling (DFT) to correlate ring puckering with receptor binding .
- Pharmacophore Mapping : Identify critical functional groups (e.g., nitrile vs. amine) using analogs like 4-Hydroxy-1-methylpiperidine-4-amine .
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods due to acute inhalation toxicity (Category 4 under EU-GHS) .
- Waste Disposal : Segregate nitrile-containing waste for specialized treatment to avoid environmental contamination .
What challenges arise in scaling up synthesis for preclinical studies?
Q. Advanced
- Batch Consistency : Industrial-scale reactions require continuous flow reactors to maintain temperature/pH uniformity .
- Purification : Chromatography becomes impractical; alternatives like recrystallization (using ethanol/water mixtures) are prioritized .
- Regulatory Compliance : Documentation of intermediates (e.g., 1-Piperidinocyclohexanecarbonitrile, a Schedule II precursor) must comply with forensic standards .
How are purification methods selected post-synthesis?
Q. Basic
- Crystallization : Effective for high-melting-point compounds (e.g., 4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile, m.p. 200°C) .
- Flash Chromatography : Resolves closely eluting isomers using silica gel and gradient elution (e.g., hexane/ethyl acetate) .
- HPLC : Employ C18 columns with acetonitrile/water mobile phases for polar derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
